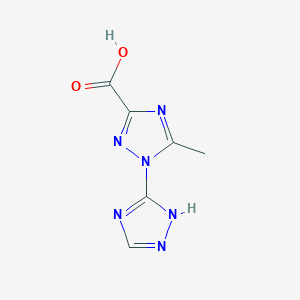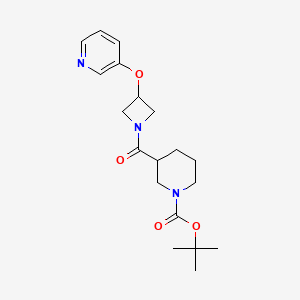
(2Z)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one, commonly referred to as DMI, is an organic compound belonging to the class of indene compounds. It has been studied extensively over the past few decades due to its versatile applications in the fields of synthetic chemistry, drug discovery, and materials science. DMI has been used as a ligand in various types of catalytic reactions, as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a component of organic photovoltaic cells. It has also been used in the development of new drugs, such as anti-cancer drugs, antibiotics, and anti-inflammatory drugs.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
The synthesis and structural properties of chemically related compounds, such as those involving modifications of the phenyl and indenone groups, are crucial for the development of new pharmaceuticals and materials. The structural similarity of (2Z)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one to other synthetic intermediates suggests its potential utility in synthesizing novel heterocyclic compounds, which are often explored for various bioactivities (Issac & Tierney, 1996). These methodologies could be applicable for creating derivatives of this compound that possess unique chemical and physical properties, making them suitable for drug development, materials science, and as probes in biological systems.
Potential Biological Activities
The exploration of phenyl-substituted compounds, particularly in the context of their biological activities, has been a significant area of research. Compounds with structures similar to (2Z)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one have been studied for their potential as pharmacological agents, including antiviral, anticancer, and anti-inflammatory activities. For instance, the study of cinnamic acid derivatives, which share a phenyl group's characteristic presence, has revealed a range of anticancer potentials, suggesting that derivatives of the indenone compound may also exhibit similar bioactivities (De, Baltas, & Bedos-Belval, 2011). This opens avenues for the compound's application in developing novel therapeutic agents.
Chemical and Environmental Safety
The safety profile and environmental impact of synthetic compounds are critical considerations in their research and application. Studies on related chemicals, such as phthalate esters, have highlighted the importance of understanding the toxicological aspects and human health effects of chemical compounds used in consumer products and industrial processes (Harunarashid, Lim, & Harunsani, 2017). Research into the (2Z)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one compound could similarly benefit from a comprehensive evaluation of its safety profile, including its potential bioaccumulation, environmental persistence, and any adverse effects on human health and ecosystems.
Eigenschaften
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-19(2)12-16-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(16)20/h3-12,17H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTFNAMUEBLLSF-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554914.png)
![4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2554915.png)
![N-(3,4-dichlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2554916.png)

![N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2554918.png)
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2554919.png)



![6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2554929.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2554931.png)


![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2554936.png)